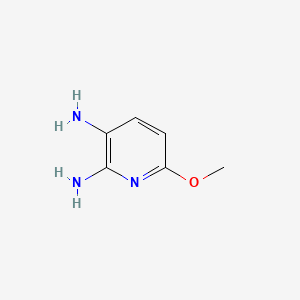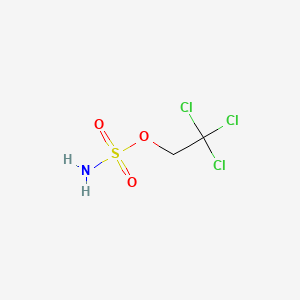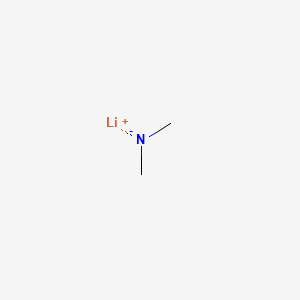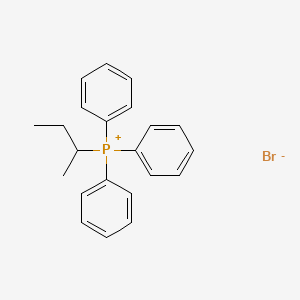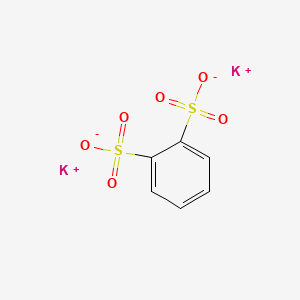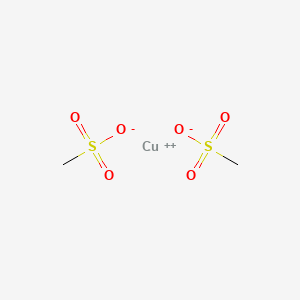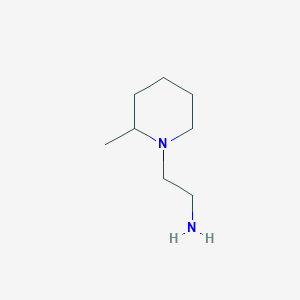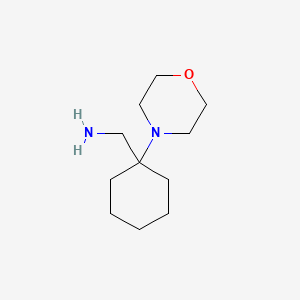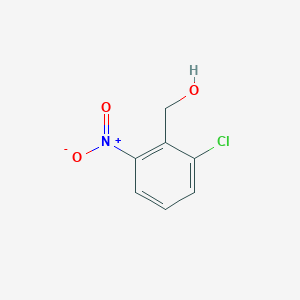
2-Chloro-6-nitrobenzenemethanol
Vue d'ensemble
Description
2-Chloro-6-nitrobenzenemethanol, also known as (2-chloro-6-nitrophenyl)methanol, is an organic compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 . It is used as an organic intermediate for the synthesis of benzamidazoles .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-nitrobenzenemethanol consists of a benzene ring substituted with a chlorine atom, a nitro group, and a methanol group . The exact structure can be found in various chemical databases .Applications De Recherche Scientifique
Interaction and Complex Formation
Research demonstrates the interaction of compounds similar to 2-Chloro-6-nitrobenzenemethanol with other chemicals, such as in the study by Kr̆íž et al. (2008), where the interaction of dibenzo-18-crown-6 with hydronium ions in nitrobenzene was explored using NMR, IR spectra, and theoretical calculations. This study highlights the dynamic equilibrium in complex formation and suggests applications in understanding solvent effects and molecular recognition processes Kr̆íž, J., Dybal, J., Makrlík, E., & Budka, J. (2008). Interaction of hydronium ion with dibenzo-18-crown-6: NMR, IR, and theoretical study. The Journal of Physical Chemistry A, 112(41), 10236-10243.
Electrochemical Studies
Geske and Maki (1960) conducted electrochemical generation and study of free radicals through electron spin resonance spectroscopy, focusing on the nitrobenzene anion radical. This research is vital for understanding the electrochemical properties and reactivity of nitrobenzene derivatives, which could be extrapolated to compounds like 2-Chloro-6-nitrobenzenemethanol Geske, D., & Maki, A. (1960). Electrochemical Generation of Free Radicals and Their Study by Electron Spin Resonance Spectroscopy; the Nitrobenzene Anion Radical. Journal of the American Chemical Society, 82, 2671-2676.
Environmental Remediation
Agrawal and Tratnyek (1996) explored the reduction of nitro aromatic compounds by zero-valent iron metal, showing that nitrobenzene is reduced to aniline, with nitrosobenzene as an intermediate. This study has implications for the environmental remediation of nitro aromatic pollutants, suggesting potential uses for 2-Chloro-6-nitrobenzenemethanol in similar reduction processes Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology, 30, 153-160.
Molecular Structure and Behavior
Research by Mossakowska and Wójcik (2007) on 1-chloro-2-nitrobenzene, a compound structurally related to 2-Chloro-6-nitrobenzenemethanol, provides insights into molecular structure, halogen bonding, and thermal vibrations near the melting point. Understanding these molecular behaviors is crucial for the synthesis and application of such compounds in various chemical industries Mossakowska, I., & Wójcik, G. (2007). 1-Chloro-2-nitrobenzene: N-O...Cl halogen bonds and aromatic pi-pi stacking, and thermal vibrations in the vicinity of the melting point. Acta Crystallographica. Section C, Crystal Structure Communications, 63(Pt 2), o123-5.
Synthesis and Dye Properties
Kraska, Boruszczak, and Łandwijt (1999) utilized 2-Chloro-5-nitrobenzenesulphonic-1 acid, closely related to 2-Chloro-6-nitrobenzenemethanol, for synthesizing reactive dyes, indicating its potential application in dye manufacturing. The study of the spectroscopic and application properties of these dyes reveals the chemical versatility and practical utility of nitrobenzene derivatives Kraska, J., Boruszczak, Z., & Łandwijt, B. (1999). Synthesis and properties of reactive dyes, derivatives of 3,10-bis(3'-aminopropylamino)-6,13-dichlorotriphenodioxazin-4,11-disulphonic acid. Dyes and Pigments, 43, 1-6.
Safety And Hazards
Propriétés
IUPAC Name |
(2-chloro-6-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNWDPRVHZOPBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405475 | |
| Record name | 2-Chloro-6-nitrobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-nitrobenzenemethanol | |
CAS RN |
50907-57-8 | |
| Record name | 2-Chloro-6-nitrobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





